5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole
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Overview
Description
5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been shown to exhibit antiproliferative and antimicrobial activities .
Mode of Action
It can be inferred from related compounds that it may interfere with cellular processes such as mitosis .
Biochemical Pathways
Related compounds have been shown to impair the ubiquitin-proteasome pathway, leading to a potent cytotoxic effect in tumor cells .
Result of Action
Related compounds have been shown to have a potent cytotoxic effect in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole typically involves the reaction of pyrazine derivatives with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
- 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-triazole
- 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-thiadiazole
Comparison:
- Uniqueness: The presence of the oxadiazole ring in 5-(Phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole imparts unique electronic properties and reactivity compared to its triazole and thiadiazole analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
5-(phenylsulfanylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-4-10(5-3-1)19-9-12-16-13(17-18-12)11-8-14-6-7-15-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCCVHHHPFQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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